3-[2-(2-Methoxyethoxy)ethoxy]propan-1-ol is a polyether compound with a linear structure, characterized by a propanol group on one end and a methoxy group on the other, linked by a chain of repeating ethylene glycol units. It is a colorless liquid at room temperature. [, , ] This compound finds application in various scientific research fields, notably as a building block in polymer synthesis, a component in liquid crystal materials, and a solubilizing agent.
m-PEG3-CH2-alcohol, or methoxy poly(ethylene glycol) with a three-carbon chain and a terminal alcohol group, is a versatile compound widely used in bioconjugation and drug delivery applications. This compound is classified under poly(ethylene glycol) derivatives, known for their biocompatibility and ability to enhance the solubility of hydrophobic drugs. The presence of the alcohol functional group allows for further chemical modifications, making it a valuable building block in synthetic chemistry.
m-PEG3-CH2-alcohol is synthesized from poly(ethylene glycol), which is a polymer composed of repeating ethylene glycol units. The classification of m-PEG3-CH2-alcohol falls under the category of polyethylene glycol derivatives, specifically those modified with functional groups that enhance their reactivity and utility in various chemical applications. Its structure includes a methoxy group at one end and an alcohol group at the other, providing unique properties for conjugation with other molecules.
The synthesis of m-PEG3-CH2-alcohol typically involves the reaction of methoxy poly(ethylene glycol) with a suitable alkyl halide or through a coupling reaction involving an alcohol. The following methods are commonly employed:
The purification of the synthesized product often involves techniques such as column chromatography or precipitation methods to isolate m-PEG3-CH2-alcohol from unreacted starting materials and by-products. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the compound.
The molecular structure of m-PEG3-CH2-alcohol can be represented as follows:
where represents the number of ethylene glycol units. The hydroxyl group (-OH) at one end provides reactivity for further functionalization.
Key data points regarding its molecular structure include:
m-PEG3-CH2-alcohol participates in several chemical reactions due to its functional groups:
Reactions involving m-PEG3-CH2-alcohol are often conducted under mild conditions to preserve its functional groups, utilizing catalysts such as acid or base when necessary.
The mechanism of action for m-PEG3-CH2-alcohol primarily revolves around its role as a linker in PROTAC technology. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other targets a specific protein for degradation. The hydroxyl group allows for further modifications, enhancing binding affinity and specificity towards target proteins.
Relevant analytical data include:
m-PEG3-CH2-alcohol has numerous scientific uses:
m-PEG3-CH2-alcohol (CAS 100688-48-0) is a monodisperse PEG derivative with the systematic IUPAC name 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-ol. Its molecular formula is C₈H₁₈O₄, corresponding to a molecular weight of 178.23 g/mol [1] [3] [6]. The structure comprises three ethylene oxide units (PEG3) terminated by a methoxy group (-OCH₃) at one end and a hydroxymethyl moiety (-CH₂OH) at the other. This arrangement creates an asymmetric molecule with distinct reactive sites: the methoxy end provides chemical inertness, while the primary alcohol enables derivatization into functional groups (e.g., carboxylic acids, amines) for bioconjugation [2] [8].
Table 1: Chemical Identifiers of m-PEG3-CH2-alcohol
Property | Value |
---|---|
CAS Number | 100688-48-0 |
Molecular Formula | C₈H₁₈O₄ |
Exact Mass | 178.1205 Da |
Synonyms | m-PEG3-(CH₂)₃-alcohol; 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-ol |
Elemental Composition | C: 53.91%; H: 10.18%; O: 35.91% |
SMILES | COCCOCCOCCOC |
Nomenclature inconsistencies exist in commercial sources, with variations like "m-PEG3-CH₂-alcohol" or "m-PEG3-(CH₂)₃-alcohol" referring to the same compound [1] [6]. The terminal hydroxyl group exhibits typical alcohol reactivity, allowing esterification, etherification, or oxidation to aldehydes/carboxylic acids. Its hydrophilic-lipophilic balance (HLB) enhances aqueous solubility of conjugated molecules, a critical feature for biologics formulation [3] [8].
PEG chemistry originated in the 1940s with Union Carbide’s development of Carbowax™, initially for industrial applications [5]. A paradigm shift occurred in the 1970s when Frank Davis pioneered protein PEGylation by conjugating PEG to bovine liver catalase, demonstrating reduced immunogenicity and extended circulation half-life [5]. Early PEG linkers were homobifunctional (e.g., diols), limiting site-specific conjugation. The advent of methoxy-PEG (mPEG) derivatives in the 1980s–1990s enabled controlled monofunctionalization, with m-PEG3-CH₂-alcohol representing an optimized short-chain variant [3] [5].
Table 2: Evolution of Key PEG Linker Technologies
Era | Innovation | Impact |
---|---|---|
1940s | Carbowax™ industrial PEGs | Foundation of PEG synthesis chemistry |
1977 | Davis’s protein PEGylation | First PEG-enzyme conjugates |
1990s | mPEG monofunctional derivatives | Site-specific bioconjugation |
2000s | Heterobifunctional PEGs (e.g., NHS-PEG-mal) | Antibody-drug conjugates (ADCs) |
2010s–Present | Short-chain PEGs (e.g., m-PEG3-CH₂-alcohol) | PROTACs, solubility enhancement |
The early 2000s saw demand for short, rigid spacers in drug design, driving the development of triethylene glycol (PEG3) chains. Unlike longer PEGs, m-PEG3-CH₂-alcohol minimizes steric interference while maintaining solubility—crucial for protease-targeting chimeras (PROTACs) and antibody fragments [5] [7]. Commercial availability since the 2010s (e.g., MedChemExpress, AxisPharm) standardized its use in pharmaceutical R&D [1] [6] [8].
In PROTACs, m-PEG3-CH₂-alcohol serves as a critical linker connecting E3 ligase ligands to target protein binders. Its optimal length (∼11.5 Å) facilitates ternary complex formation necessary for ubiquitin-mediated degradation [1] [4]. The hydroxyl group is often derivatized to carboxylates or azides for click chemistry, enabling stable conjugation without disrupting molecular recognition [1] [9].
For antibody-drug conjugates (ADCs), this linker enhances hydrophilic payload solubility. Drugs like monomethyl auristatin (MMAE) or SN-38 exhibit poor aqueous stability; PEG3 spacers mitigate aggregation while allowing enzymatic cleavage (e.g., via cathepsin B) in target tissues [9]. In sacituzumab govitecan (Trodelvy™), a similar PEG-alcohol linker conjugates SN-38 to anti-TROP-2 antibodies, demonstrating reduced off-target toxicity [9].
Table 3: Applications of m-PEG3-CH₂-alcohol in Drug Design
Application | Function | Example |
---|---|---|
PROTAC Linkers | Spacer between E3 ligand and warhead | BTK degraders using cereblon ligands |
ADC Solubility Modifier | Reduces hydrophobicity of cytotoxic payloads | SN-38 conjugates in Trodelvy™ |
Peptide PEGylation | Shields immunogenic epitopes | Growth hormone analogs |
Nanoparticle Coating | Improves stealth properties | Liposomal doxorubicin formulations |
Additionally, the linker’s terminal alcohol allows straightforward functionalization:
This versatility underpins its utility across oncology, neurology, and metabolic disease therapeutics, with over 15 clinical-stage compounds incorporating short-chain PEG linkers [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7